

A Comparative Spectroscopic Guide to Substituted Pyrimidines

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Compound of Interest

4-Amino-2-(methylthio)pyrimidine5-carbaldehyde

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This guide provides a comprehensive comparison of the spectroscopic properties of three key substituted pyrimidines: 5-Fluorouracil, 2-Aminopyrimidine, and Sulfadiazine. These compounds have been selected to represent a range of structural complexities and functional roles, from a vital anticancer therapeutic to a fundamental building block and a widely used antibiotic. The following sections present a comparative analysis of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols for these techniques are also provided to support the reproducibility of these findings.

Data Presentation: Spectroscopic Comparison

The spectroscopic data for 5-Fluorouracil, 2-Aminopyrimidine, and Sulfadiazine are summarized in the tables below, allowing for a direct comparison of their key spectral features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the functional groups present in a molecule through their characteristic vibrational frequencies.



Functional Group	5-Fluorouracil (cm ⁻¹) **	2-Aminopyrimidine (cm ⁻¹)	Sulfadiazine (cm ⁻¹) **
N-H Stretch	3100-3500 (broad)[1]	3456-3182[2]	~3435, ~3378
C=O Stretch	1720, 1660[1]	-	-
C=N Stretch	1550-1600[1]	~1648	~1595
C-F Stretch	1000-1400[1]	-	-
SO ₂ Stretch (asymmetric)	-	-	~1330
SO ₂ Stretch (symmetric)	-	-	~1155

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Data

Proton	5-Fluorouracil (ppm)	2-Aminopyrimidine (ppm)	Sulfadiazine (ppm)
Pyrimidine H-4/H-6	-	~8.3	~8.5
Pyrimidine H-5	~7.8 (d, J≈6 Hz)	~6.6 (t)	-
Amino (-NH ₂)	-	~6.5	~7.1
Sulfonamide (- SO ₂ NH-)	-	-	~11.5
Phenyl	-	-	~7.0, ~7.4

¹³C NMR Spectral Data



Carbon	5-Fluorouracil (ppm)	2-Aminopyrimidine (ppm)	Sulfadiazine (ppm)
Pyrimidine C-2	~149	~163	~160
Pyrimidine C-4	~158	~158	~158
Pyrimidine C-5	~140 (d, J≈225 Hz)	~110	~115
Pyrimidine C-6	~125	~158	~158
Phenyl C-1'	-	-	~140
Phenyl C-2'/C-6'	-	-	~118
Phenyl C-3'/C-5'	-	-	~128
Phenyl C-4'	-	-	~152

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining molecular weight and elemental composition.

Parameter	5-Fluorouracil	2-Aminopyrimidine	Sulfadiazine
Ionization Method	EI, ESI	EI, ESI	ESI
Molecular Ion (m/z)	130	95	250
Key Fragments (m/z)	87, 43	68, 42	186, 156, 92

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ max) is characteristic of the chromophores present.



Compound	Solvent	λmax (nm)
5-Fluorouracil	Aqueous Solution	~266
2-Aminopyrimidine	Ethanol	~235, ~295
Sulfadiazine	Methanol	~268

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the solid pyrimidine derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]
- Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][5]
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
 - For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.



- For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6][7]

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium hydroxide can aid in ionization. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or gas chromatography inlet.
- Data Acquisition: Introduce the sample into the mass spectrometer.
 - ESI: The sample solution is infused into the ESI source where it is nebulized and ionized.
 - EI: The volatile sample is introduced into the ion source and bombarded with a beam of electrons (typically 70 eV).[8]
- Analysis: The resulting ions are separated by the mass analyzer based on their mass-tocharge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.[9][10]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of the pyrimidine derivative of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a blank and the other with the sample solution. Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11][12]
- Analysis: Measure the absorbance of the sample solutions at the determined λ max.

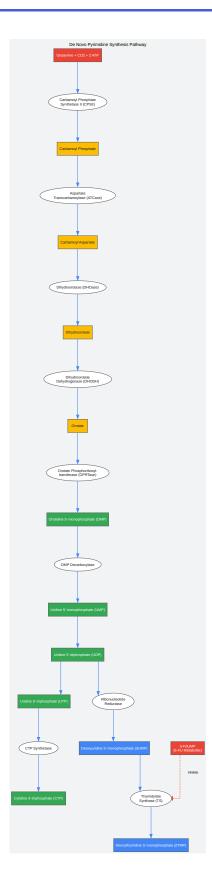




Mandatory Visualization

The following diagram illustrates the de novo pyrimidine synthesis pathway, a fundamental metabolic process where pyrimidine derivatives are synthesized from simpler precursor molecules.[13][14][15] This pathway is a common target for therapeutic intervention, for instance by the drug 5-Fluorouracil.





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Caption: De Novo Pyrimidine Synthesis Pathway and 5-FU Inhibition.



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